N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine
Description
N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes a tert-butyl group, two ethoxy groups, and a cyclohexylidene ring
Properties
CAS No. |
62345-00-0 |
|---|---|
Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-(5-tert-butyl-2,2-diethoxycyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C14H27NO3/c1-6-17-14(18-7-2)9-8-11(13(3,4)5)10-12(14)15-16/h11,16H,6-10H2,1-5H3 |
InChI Key |
PQZIHQXJMZGYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1=NO)C(C)(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine typically involves the reaction of 5-tert-butyl-2,2-diethoxycyclohexanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-Butyl-2-hydroxycyclohexylidene)hydroxylamine
- N-(5-tert-Butyl-2-methoxycyclohexylidene)hydroxylamine
- N-(5-tert-Butyl-2-ethoxycyclohexylidene)hydroxylamine
Uniqueness
N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine is unique due to the presence of two ethoxy groups, which can influence its reactivity and interactions compared to similar compounds with different substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
